Sub-10 nM Binding Affinity with >90-Fold Selectivity
In competition binding studies using [3H]epibatidine in HEK293 cells expressing recombinant human receptors, AT-1001 demonstrates a Ki value of 2.6 nM at α3β4 nAChR, with Ki values >240 nM at α4β2 and >240 nM at α7 nAChR, representing >90-fold selectivity . This is the first reported compound with a Ki below 10 nM at α3β4 nAChR and such a selectivity window over these major off-target subtypes [1].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 2.6 nM (α3β4); >240 nM (α4β2); >240 nM (α7) |
| Comparator Or Baseline | Human α4β2 nAChR (Ki >240 nM); Human α7 nAChR (Ki >240 nM) |
| Quantified Difference | >90-fold higher affinity for α3β4 over α4β2 and α7 |
| Conditions | [3H]epibatidine competition binding, HEK293 cells expressing recombinant human nAChR subtypes |
Why This Matters
This unprecedented selectivity window ensures that α3β4-specific pharmacology can be probed without confounding contributions from α4β2 or α7 receptors, which are the predominant nAChR subtypes in the forebrain.
- [1] Toll, L., et al. (2012). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Neuropsychopharmacology, 37(6), 1367-1376. View Source
